molecular formula C14H20O2 B12890140 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethan-1-one CAS No. 90103-47-2

1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethan-1-one

Cat. No.: B12890140
CAS No.: 90103-47-2
M. Wt: 220.31 g/mol
InChI Key: IMYBGRXDEQAXHZ-UHFFFAOYSA-N
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Description

1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone is an organic compound with the molecular formula C16H26O. It is known for its unique structure, which includes a tetrahydrobenzofuran ring substituted with four methyl groups and an ethanone group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethanone Group Introduction: The final step involves the introduction of the ethanone group. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethanone group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Similar structure but with an octahydro naphthalene ring.

    1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone: Another similar compound with slight structural variations.

Uniqueness

1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone is unique due to its specific tetrahydrobenzofuran ring structure and the positioning of the methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

90103-47-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4,4,7,7-tetramethyl-5,6-dihydro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C14H20O2/c1-9(15)11-8-10-12(16-11)14(4,5)7-6-13(10,2)3/h8H,6-7H2,1-5H3

InChI Key

IMYBGRXDEQAXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(CCC2(C)C)(C)C

Origin of Product

United States

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